molecular formula C8H5F5 B1390623 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-19-9

1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390623
CAS No.: 1099597-19-9
M. Wt: 196.12 g/mol
InChI Key: MECUPMKOWHDBBI-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by fluorine atoms at the 1- and 4-positions of the benzene ring and a 2,2,2-trifluoroethyl substituent at the 2-position. Its molecular formula is C₈H₅F₅, with a molecular weight of 212.12 g/mol. The compound is commercially available in varying quantities (e.g., 1g, 5g, 25g) through suppliers like CymitQuimica, indicating its relevance in research and industrial applications . Fluorinated aromatic compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to fluorine’s unique electronic and steric effects, such as enhanced metabolic stability, lipophilicity, and resistance to oxidation .

Properties

IUPAC Name

1,4-difluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECUPMKOWHDBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the fluorine atoms.

    Oxidation Reactions: Carboxylic acids or aldehydes derived from the trifluoroethyl group.

    Reduction Reactions: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Bromine/Chloro : The target compound’s fluorine atoms reduce basicity and polarizability compared to bromine or chlorine in analogs like 1,4-Dibromo-2-(trifluoromethyl)benzene or Nitrofluorfen . This makes the target less reactive in nucleophilic substitutions but more resistant to metabolic degradation .
  • Trifluoroethyl vs. Trifluoromethyl : The -CH₂CF₃ group in the target compound introduces greater conformational flexibility compared to rigid -CF₃ substituents (e.g., in Nitrofluorfen). This flexibility may improve binding interactions in biological targets .
  • Electron-Withdrawing vs. Electron-Donating Groups : Unlike 1,2-Dimethoxy-4-(2,2,2-trifluoroethyl)benzene, which has electron-donating methoxy groups, the target compound’s fluorine atoms are weakly electron-withdrawing, altering charge distribution and solubility .

Research Findings and Trends

  • Fluorine’s Role : Studies confirm that C-F bonds in compounds like the target enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a critical advantage in drug design .
  • Positional Isomerism : Substitutent position significantly impacts function. For example, moving the trifluoroethyl group from the 2-position (target) to the 4-position (as in 1,2-Dimethoxy-4-(2,2,2-trifluoroethyl)benzene) alters electronic effects and steric accessibility .

Biological Activity

1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biochemical research due to its unique structural properties. This compound features a benzene ring substituted with two fluorine atoms and a trifluoroethyl group, which significantly influences its chemical reactivity and potential biological activities.

  • Molecular Formula : C₈H₅F₅
  • Molecular Weight : 196.12 g/mol
  • Structure : The compound's structure includes two fluorine atoms positioned at the 1 and 4 positions of the benzene ring and a trifluoroethyl group at the 2 position.

The presence of multiple fluorine atoms enhances the electrophilic nature of the compound, making it suitable for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

The biological activity of 1,4-difluoro-2-(2,2,2-trifluoroethyl)benzene has not been extensively characterized. However, similar fluorinated compounds have shown various biological activities attributed to their unique electronic properties. These properties can lead to increased reactivity in biochemical pathways, particularly in interactions with proteins and enzymes.

  • Electrophilic Substitution Reactions : The compound can undergo electrophilic substitutions due to the electron-withdrawing nature of the fluorine atoms.
  • Nucleophilic Substitution Reactions : The trifluoroethyl group enhances nucleophilic substitution reactions, potentially allowing for interactions with nucleophiles in biological systems.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of 1,4-difluoro-2-(2,2,2-trifluoroethyl)benzene, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
1,4-Difluoro-2-(2,2,2-trifluoroethyl)benzeneC₈H₅F₅Two fluorine atoms on benzene; trifluoroethyl group
1-Trifluoromethyl-4-fluorobenzeneC₇H₄F₄Contains a trifluoromethyl group
3-FluorobenzotrifluorideC₇H₄F₃Contains three fluorine atoms on the benzene ring

Synthesis and Applications

The synthesis of 1,4-difluoro-2-(2,2,2-trifluoroethyl)benzene can be achieved through various methods involving electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions with arylboronic acids. The applications of this compound are diverse and include:

  • Biochemical Research : It is used in proteomics and other biochemical studies due to its unique reactivity.
  • Pharmaceutical Development : Given its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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